molecular formula C27H18ClN3O7S2 B11673214 (4E)-5-(3-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pyrrolidine-2,3-dione

(4E)-5-(3-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}pyrrolidine-2,3-dione

Cat. No.: B11673214
M. Wt: 596.0 g/mol
InChI Key: YWEYECSHNIXHMA-ZNTNEXAZSA-N
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Description

5-(3-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes various functional groups such as chlorophenyl, hydroxy, methylbenzoyl, nitrobenzenesulfonyl, and thiazolyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the various substituents through a series of reactions including chlorination, sulfonylation, and thiazole formation. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques would ensure consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-(3-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would produce an amine.

Scientific Research Applications

5-(3-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-CHLOROPHENYL)-4-(4-METHYLBENZOYL)OXOLANE-2,3-DIONE: An aromatic ketone with similar structural features.

    (2R,3R,4R,5S)-3,4,5-TRIHYDROXY-6-[2-HYDROXY-5-(4-METHYLBENZOYL)-3-NITROPHENOXY]OXANE-2-CARBOXYLIC ACID: A glycoside with related functional groups.

Uniqueness

What sets 5-(3-CHLOROPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2,5-DIHYDRO-1H-PYRROL-2-ONE apart is its unique combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C27H18ClN3O7S2

Molecular Weight

596.0 g/mol

IUPAC Name

(4E)-5-(3-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]pyrrolidine-2,3-dione

InChI

InChI=1S/C27H18ClN3O7S2/c1-15-5-7-16(8-6-15)24(32)22-23(17-3-2-4-18(28)13-17)30(26(34)25(22)33)27-29-14-21(39-27)40(37,38)20-11-9-19(10-12-20)31(35)36/h2-14,23,32H,1H3/b24-22+

InChI Key

YWEYECSHNIXHMA-ZNTNEXAZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=CC=C5)Cl)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=CC=C5)Cl)O

Origin of Product

United States

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